2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a nitrophenyl group and a benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation of 2-nitrobenzaldehyde with 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. In photoinitiation, the compound absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The nitrophenyl group plays a crucial role in the absorption of light and the subsequent generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Naphthylmethylene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(((3-Nitrophenyl)sulfonyl)oxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-{[(E)-1-(2-nitrophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of a nitrophenyl group and a benzo[de]isoquinoline core. This structure imparts distinct photochemical properties, making it particularly effective as a photoinitiator in polymerization reactions. Additionally, the presence of the nitrophenyl group allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-[(E)-(2-nitrophenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4/c23-18-14-8-3-6-12-7-4-9-15(17(12)14)19(24)21(18)20-11-13-5-1-2-10-16(13)22(25)26/h1-11H/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYXGTIQESLADH-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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